molecular formula C23H22ClN5O B12513885 4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one

4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one

Cat. No.: B12513885
M. Wt: 419.9 g/mol
InChI Key: MOVBBVMDHIRCTG-UHFFFAOYSA-N
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Description

4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one is a complex organic compound that features a unique combination of bicyclic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-azabicyclo[222]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one typically involves multiple steps, starting from readily available starting materials The key steps include the formation of the azabicyclo[22

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one lies in its combination of three distinct structural motifs, which confer unique biological properties and potential therapeutic applications.

Properties

Molecular Formula

C23H22ClN5O

Molecular Weight

419.9 g/mol

IUPAC Name

4-(1-azabicyclo[2.2.2]octan-3-ylamino)-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one

InChI

InChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30)

InChI Key

MOVBBVMDHIRCTG-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5

Origin of Product

United States

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